Cas no 94847-10-6 (9-(6-Bromohexyl)-9H-carbazole)

Il composto 9-(6-Bromohexyl)-9H-carbazole è un intermedio chimico versatile, ampiamente utilizzato nella sintesi di materiali organici funzionali, in particolare nei semiconduttori e nei dispositivi optoelettronici. La sua struttura combina un nucleo carbazolico, noto per le proprietà di trasporto di carica e fotoluminescenza, con una catena alchilica bromurata, che ne facilita l'ulteriore funzionalizzazione. Grazie alla presenza del gruppo bromo in posizione terminale, questo composto è particolarmente reattivo in reazioni di accoppiamento incrociato (ad esempio, Suzuki o Heck), rendendolo ideale per la produzione di polimeri conduttivi o molecole complesse per OLED e celle solari. La sua purezza e stabilità ne garantiscono prestazioni riproducibili in applicazioni ad alta precisione.
9-(6-Bromohexyl)-9H-carbazole structure
9-(6-Bromohexyl)-9H-carbazole structure
Product Name:9-(6-Bromohexyl)-9H-carbazole
Numero CAS:94847-10-6
MF:C18H20BrN
MW:330.262104034424
MDL:MFCD30562129
CID:752083
PubChem ID:354335309
Update Time:2025-07-22

9-(6-Bromohexyl)-9H-carbazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 9H-Carbazole, 9-(6-bromohexyl)-
    • 9-(6-Bromohexyl)-9H-carbazole
    • 9-(6-bromohexyl)carbazole
    • 6-Bromohexylcarbazole
    • N-(6-Bromohexyl)carbazole
    • 9-(6-Bromohexyl)-9H-carbazole (ACI)
    • 1-Bromo-6-carbazol-9-ylhexane
    • HFNNZEMVTJAKRC-UHFFFAOYSA-N
    • F18773
    • B5548
    • CS-0160456
    • 94847-10-6
    • MFCD30562129
    • SCHEMBL1472359
    • DB-415591
    • CHEMBL1089736
    • BS-52047
    • DTXSID70471526
    • SY234385
    • MDL: MFCD30562129
    • Inchi: 1S/C18H20BrN/c19-13-7-1-2-8-14-20-17-11-5-3-9-15(17)16-10-4-6-12-18(16)20/h3-6,9-12H,1-2,7-8,13-14H2
    • Chiave InChI: HFNNZEMVTJAKRC-UHFFFAOYSA-N
    • Sorrisi: BrCCCCCCN1C2C(=CC=CC=2)C2C1=CC=CC=2

Proprietà calcolate

  • Massa esatta: 329.07791g/mol
  • Massa monoisotopica: 329.07791g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 6
  • Complessità: 271
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.5
  • Superficie polare topologica: 4.9Ų

Proprietà sperimentali

  • Densità: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 58.0 to 62.0 deg-C
  • Solubilità: Insuluble (2.4E-4 g/L) (25 ºC),

9-(6-Bromohexyl)-9H-carbazole Informazioni sulla sicurezza

9-(6-Bromohexyl)-9H-carbazole Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B701735-2.5mg
9-(6-Bromohexyl)-9H-carbazole
94847-10-6
2.5mg
45.00 2021-08-16
TRC
B701735-5mg
9-(6-Bromohexyl)-9H-carbazole
94847-10-6
5mg
60.00 2021-08-16
TRC
B701735-25mg
9-(6-Bromohexyl)-9H-carbazole
94847-10-6
25mg
75.00 2021-08-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5548-200mg
9-(6-Bromohexyl)-9H-carbazole
94847-10-6 97.0%(GC)
200mg
¥390.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5548-1g
9-(6-Bromohexyl)-9H-carbazole
94847-10-6 97.0%(GC)
1g
¥1540.0 2022-06-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B869390-200mg
9-(6-Bromohexyl)-9H-carbazole
94847-10-6 97%
200mg
676.00 2021-05-17
TRC
B701735-100mg
9-(6-Bromohexyl)-9H-carbazole
94847-10-6
100mg
$ 155.00 2023-04-18
TRC
B701735-500mg
9-(6-Bromohexyl)-9H-carbazole
94847-10-6
500mg
$ 689.00 2023-04-18
TRC
B701735-1g
9-(6-Bromohexyl)-9H-carbazole
94847-10-6
1g
$ 800.00 2023-09-08
abcr
AB495193-250 mg
1-Bromo-6-carbazol-9-ylhexane; .
94847-10-6
250MG
€239.00 2022-12-30

9-(6-Bromohexyl)-9H-carbazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran
Riferimento
Synthesis and second-order nonlinear optical properties of carbazole-azo binary compounds
Huang, Xiong-fei; Yan, Xiong-zhong; Shao, Wei-yan; Yao, Jing-hua; Zhong, Shi-zhou, Zhongshan Daxue Xuebao, 2001, 40(4), 66-69

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  rt; 2 d, rt
Riferimento
Isocyanide bridged chain gold compound with carbazole as skeleton which has color change by vapor, its preparation and application
, China, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Acetone ;  45 min
1.2 12 h, 70 °C
Riferimento
Hot-exciton harvesting via through-space single-molecule based white-light emission and optical waveguides
Barman, Debasish; Annadhasan, Mari; Chandrasekar, Rajadurai; Iyer, Parameswar Krishnan, Chemical Science, 2022, 13(31), 9004-9015

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  overnight, 70 °C
Riferimento
Synthesis and photoluminescent properties of iridium complexes containing carrier transporting groups
Kang, Jun-dan; Han, Xiao-qian; Zhao, Yu-ling; Shi, Yan-long; Ma, Li-jing; et al, Xibei Shifan Daxue Xuebao, 2014, 50(2), 65-70

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium bromide Solvents: Toluene ;  12 h, rt → reflux
Riferimento
Synthesis and properties of hyperbranched polymers for polymer light emitting devices with sunlight-style white emission
Wu, Yuling; Wu, Dongyu; Zhao, Haocheng; Li, Jie; Li, Xuefeng; et al, RSC Advances, 2019, 9(39), 22176-22184

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  0 °C; 48 h, rt
Riferimento
Isoxazolyl-serine-based agonists of peroxisome proliferator-activated receptor: design, synthesis, and effects on cardiomyocyte differentiation
Wei, Zhi-Liang; Petukhov, Pavel A.; Bizik, Fero; Teixeira, Joaquim Cabral; Mercola, Mark; et al, Journal of the American Chemical Society, 2004, 126(51), 16714-16715

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 10 min, rt
1.2 Solvents: Tetrahydrofuran ;  reflux; 24 h, reflux; reflux → rt
1.3 Reagents: Water ;  rt
Riferimento
Carbazole/oligofluorene end-capped hexanes: solution-processable host materials for phosphorescent organic light-emitting diodes
Li, Huanhuan; Tao, Ye; Chen, Runfeng; Xie, Guohua; Zheng, Chao; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2017, 5(18), 4442-4447

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  2.5 h, rt
1.2 Solvents: Tetrahydrofuran ;  16 h, 60 °C
Riferimento
Intense near- and mid-infrared absorbing films of electrochemically crosslinked multinuclear metallodithiolene complex polymers
Liu, Bo; Qiao, Wenqiang; Wang, Zhi Yuan, Chemical Research in Chinese Universities, 2016, 32(2), 296-301

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  10 h, 40 °C
Riferimento
Ni-Catalyzed Reductive 1,2-Cross-Dialkylation of Unactivated Alkenes with Two Alkyl Bromides
Zhang, Jian-Xin; Shu, Wei, Organic Letters, 2022, 24(21), 3844-3849

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Benzyltriethylammonium chloride ,  Sodium hydroxide Solvents: Toluene ,  Water ;  15 min, rt
1.2 30 min, rt
1.3 50 °C; 12 h, 50 °C
Riferimento
Synthesis and characterization of bi-functional photorefractive polymers with high molecular weight and low glass transition temperature
Chen, Shu-fan; Sun, Lian-lai; Luo, Xuan; Jiang, Xiao-dong; Wu, Wei-dong; et al, Chinese Journal of Polymer Science, 2014, 32(5), 577-586

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  rt; rt → 40 °C; 10 h, 40 °C
Riferimento
Hyperbranched Polymers with a Degree of Branching of 100% Prepared by Catalyst Transfer Suzuki-Miyaura Polycondensation
Huang, Weiguo; Su, Linjie; Bo, Zhishan, Journal of the American Chemical Society, 2009, 131(30), 10348-10349

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide Solvents: Benzene ,  Water
Riferimento
Combined phase transfer catalysis and ultrasound to enhance tandem alkylation of azo dyes
Li, Xiang; Wang, Jie; Mason, Richard; Bu, Xiu R.; Harrison, Joycelyn, Tetrahedron, 2002, 58(19), 3747-3753

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ;  > 1 min, 0 °C
1.2 0 °C; 48 h, rt
Riferimento
Poly(carbazole)-based anion-conducting materials with high performance and durability for energy conversion devices
Cha, Min Suc; Park, Ji Eun; Kim, Sungjun; Han, Seung-Hui; Shin, Sang-Hun; et al, Energy & Environmental Science, 2020, 13(10), 3633-3645

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  12 h, rt; 12 h, reflux
Riferimento
Preparation of N-hexyl carbazole substituted phenyl benzothiazole iridium(III) complex applied to phosphorescent luminescent material
, China, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  12 h, rt → reflux
Riferimento
Synthesis and photoelectric properties of a solution-processable yellow-emitting iridium(III) complex
Wu, Yuling; Xu, Huixia; Yang, Junli; Li, Jie; Liang, Wenqing; et al, New Journal of Chemistry, 2015, 39(11), 8908-8914

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium bromide Solvents: Benzene ;  12 h, rt; 12 h, rt → reflux
Riferimento
Iridium (III) complex based OLED: synthesis by spn-coating process and properties
Wu, Yu-ling; Du, Xiao-gang; Sun, Jing; Li, Jie; Wang, Hua; et al, Wuji Huaxue Xuebao, 2014, 30(11), 2516-2522

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium bromide Solvents: Toluene ;  3 h, 45 °C; overnight, rt
Riferimento
Conjugated Polymer Network Films of Poly(p-phenylene vinylene) with Hole-Transporting Carbazole Pendants: Dual Photoluminescence and Electrochromic Behavior
Ponnapati, Ramakrishna; Felipe, Mary Jane; Muthalagu, Vetrichelvan; Puno, Katherine; Wolff, Birte; et al, ACS Applied Materials & Interfaces, 2012, 4(3), 1211-1218

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 10 min, rt
1.2 Solvents: Tetrahydrofuran ;  reflux; 24 h, reflux; reflux → rt
1.3 Reagents: Water ;  rt
Riferimento
Poly(m-phenylene): Conjugated Polymer Host with High Triplet Energy for Efficient Blue Electrophosphorescence
Liu, Jun; Pei, Qibing, Macromolecules (Washington, 2010, 43(23), 9608-9612

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Tetrahydrofuran ;  24 h, reflux
Riferimento
Design, Synthesis and Luminescence Properties of a Novel White-Light Organic Luminescent Material Derived from Bis(8-hydroxyquinolinato)zinc(II)
Wang, Hua; Dong, Qingchen; Li, Juan; Fang, Xiaohong; Hao, Yuying; et al, Journal of Inorganic and Organometallic Polymers and Materials, 2014, 24(1), 201-207

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  3 h, 35 °C; 12 h, rt
Riferimento
Investigation of synthesized carbazole derivative Cz-BPDB as a high-performance leveler for copper electroplating
Yuan, Bo; Zhou, Wenhao; Li, Xuyang; Xie, Yiqiu; Yin, Xinpeng; et al, Surface and Coatings Technology, 2023, 463,

9-(6-Bromohexyl)-9H-carbazole Raw materials

9-(6-Bromohexyl)-9H-carbazole Preparation Products

Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen